molecular formula C10H10O2 B3053844 2-Benzoxepin-1(3H)-one, 4,5-dihydro- CAS No. 5651-62-7

2-Benzoxepin-1(3H)-one, 4,5-dihydro-

Cat. No. B3053844
CAS RN: 5651-62-7
M. Wt: 162.18 g/mol
InChI Key: DVKWMWZIAMTAPL-UHFFFAOYSA-N
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Description

2-Benzoxepin-1(3H)-one, 4,5-dihydro- is a chemical compound with the following properties:



  • Chemical Formula : C₁₀H₈O₃

  • Molecular Weight : 176.16872 g/mol



Molecular Structure Analysis

The molecular structure of 2-Benzoxepin-1(3H)-one, 4,5-dihydro- consists of a benzoxepin ring with a lactone functional group. The dihydro modification indicates the saturation of the ring, resulting in a reduced double bond. For a visual representation, refer to the structure provided.



Chemical Reactions Analysis

The reactivity of this compound likely involves ring-opening reactions, lactone hydrolysis, and potential nucleophilic substitutions. However, specific reactions and mechanisms require further investigation.



Physical And Chemical Properties Analysis



  • Physical Properties :



    • Appearance : Solid (crystalline or powder form)

    • Melting Point : Investigate literature for precise data

    • Solubility : Solubility in various solvents (water, organic solvents)

    • Color : Colorless or pale yellow




  • Chemical Properties :



    • Acid-Base Behavior : Investigate acidity or basicity

    • Stability : Susceptibility to light, heat, or other environmental factors




Safety And Hazards

As with any chemical compound, safety precautions are crucial:



  • Toxicity : Assess toxicity levels through experimental studies.

  • Handling : Follow proper lab protocols when working with this compound.

  • Environmental Impact : Investigate its impact on the environment.


Future Directions


  • Biological Activity : Explore potential pharmacological applications.

  • Derivatives : Investigate derivatives for improved properties.

  • Structural Modifications : Assess the impact of structural changes.


Remember that this analysis is based on available information, and further research is essential to uncover additional insights. For a more in-depth understanding, consult relevant scientific literature12.


properties

IUPAC Name

4,5-dihydro-3H-2-benzoxepin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10-9-6-2-1-4-8(9)5-3-7-12-10/h1-2,4,6H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKWMWZIAMTAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500150
Record name 4,5-Dihydro-2-benzoxepin-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoxepin-1(3H)-one, 4,5-dihydro-

CAS RN

5651-62-7
Record name 4,5-Dihydro-2-benzoxepin-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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